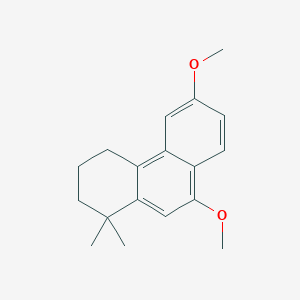![molecular formula C21H20O2 B14308024 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene CAS No. 113929-40-1](/img/structure/B14308024.png)
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is an organic compound characterized by a naphthalene core substituted with a 3-(3,4-dimethoxyphenyl)prop-1-en-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and naphthalene.
Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and an appropriate naphthalene derivative under basic conditions to form the intermediate 3-(3,4-dimethoxyphenyl)prop-2-en-1-al.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.
Dehydration: Finally, the alcohol undergoes dehydration to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for the aldol condensation and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acylated naphthalene derivatives.
科学的研究の応用
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its antioxidant properties might involve scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
3,4-Dimethoxycinnamaldehyde: Another compound with a 3,4-dimethoxyphenyl group, used in different chemical reactions and applications.
Uniqueness
2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical properties and potential applications compared to other compounds with similar substituents. Its structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in research and industry.
特性
CAS番号 |
113929-40-1 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
2-[3-(3,4-dimethoxyphenyl)prop-1-enyl]naphthalene |
InChI |
InChI=1S/C21H20O2/c1-22-20-13-11-17(15-21(20)23-2)7-5-6-16-10-12-18-8-3-4-9-19(18)14-16/h3-6,8-15H,7H2,1-2H3 |
InChIキー |
DMFBLPJVUBNQQX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC=CC2=CC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


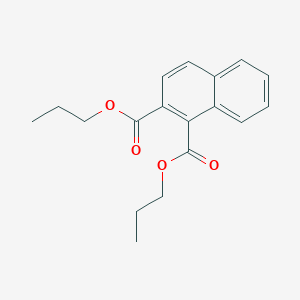
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

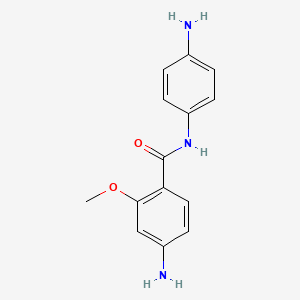
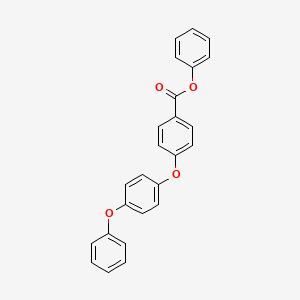
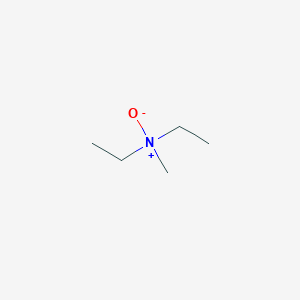
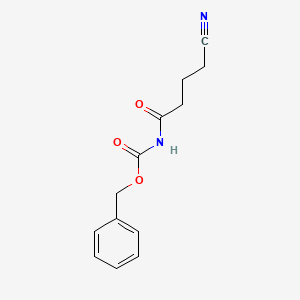
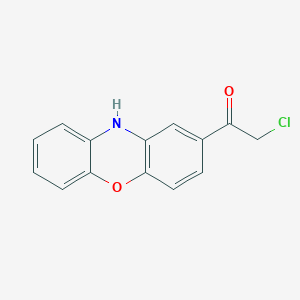
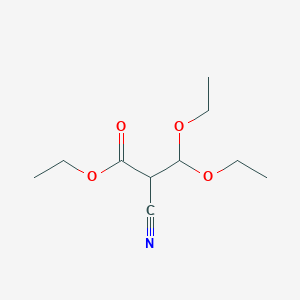
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
